![molecular formula C17H21NO6S B2709076 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421508-80-6](/img/structure/B2709076.png)
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 2,5-dimethylfuran moiety . 2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . It’s a derivative of furan and is a potential biofuel, being derivable from cellulose .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would likely be influenced by its various functional groups. For example, 2,5-dimethylfuran is a liquid at room temperature with a density of 0.8897 g/cm3 .Scientific Research Applications
Binding Studies
Sulfonamides have been utilized as probes in binding studies to understand their interaction mechanisms with proteins. For example, fluorescent probe techniques have been used to measure the binding of p-hydroxybenzoic acid esters to bovine serum albumin, highlighting the hydrophobic nature of these interactions and the importance of aromatic rings in the binding process (Jun et al., 1971).
Enzyme Inhibition
Sulfonamide derivatives have shown significant inhibition activities against various enzymes, including carbonic anhydrase isoenzymes. This highlights their potential in developing therapeutic agents targeting diseases associated with these enzymes. Some compounds have demonstrated superior inhibition activity compared to reference drugs, presenting them as lead molecules for further research (Kucukoglu et al., 2016).
Synthesis and Biological Evaluation
The synthesis of sulfonamide derivatives based on 1,4-Benzodioxane has revealed compounds with moderate activity against certain enzymes and promising activity against others. These studies provide a foundation for developing new therapeutic agents with targeted biological activities (Irshad, 2018).
Antimicrobial and Antifungal Activities
Sulfonamides containing specific scaffolds have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have identified compounds with significant activity against various bacterial and fungal strains, underscoring the potential of sulfonamides in addressing antibiotic resistance and developing new antimicrobial agents (Krátký et al., 2012).
Environmental Degradation of Antibiotics
Research on the degradation of sulfonamide antibiotics in the environment has led to the discovery of novel microbial strategies to eliminate these compounds. Understanding these pathways is crucial for developing methods to mitigate the environmental impact of antibiotic resistance propagation (Ricken et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S/c1-11-9-14(12(2)24-11)15(19)5-6-18-25(20,21)13-3-4-16-17(10-13)23-8-7-22-16/h3-4,9-10,15,18-19H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPMZGUUABLCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

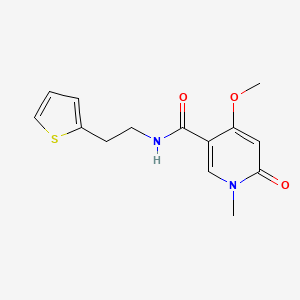
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)
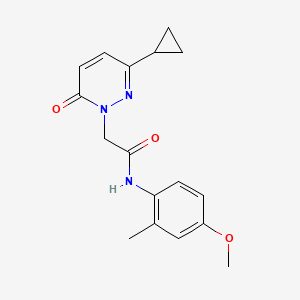
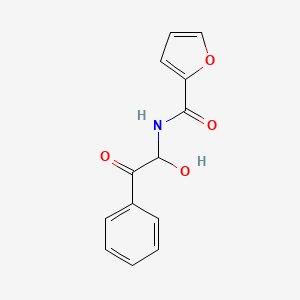
![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

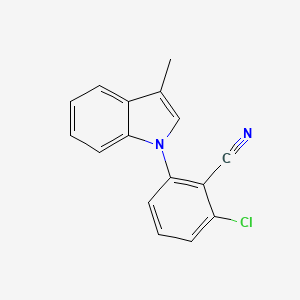
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)
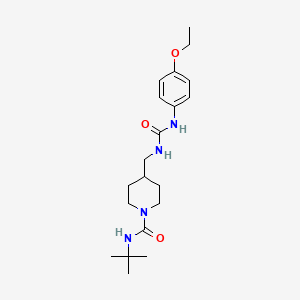
![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)
![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)